N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom and methyl groups attached to the phenyl and pyrimidine rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylaniline and 5,6-dimethylpyrimidine-4-carboxylic acid.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide
- 6-ethyl-N-(5-fluoro-2-methylphenyl)pyrimidine-4-carboxamide
- N-(5-fluoro-2-methylphenyl)acetamide
Uniqueness
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(5-Fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR), supported by case studies and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 5-fluoro-2-methylphenylamine. The reaction conditions often include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine in solvents such as dichloromethane at controlled temperatures.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer proliferation and viral replication.
- Receptor Modulation : It can modulate receptor activities through hydrogen bonding and hydrophobic interactions due to its unique chemical structure.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of the fluorine atom and the methyl groups on the phenyl ring significantly influences the compound's potency and selectivity.
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
This compound | Structure | <1 | Anticancer |
Related Compound A | Structure | 0.65 | HIV Integrase Inhibitor |
Related Compound B | Structure | 8.1 | Antiviral |
Case Studies
Several studies have highlighted the efficacy of related pyrimidine compounds:
- In Vitro Studies : A study evaluated various pyrimidine derivatives against L1210 leukemia cells, revealing significant growth inhibition attributed to their structural properties .
- HIV Integrase Inhibition : Research on similar compounds showed that certain derivatives could inhibit strand transfer reactions in vitro with low IC50 values, indicating potential as therapeutic agents against HIV .
- Antimicrobial Evaluation : Compounds with similar structural motifs have been tested against pathogens like E. coli and S. aureus, showing promising antibacterial activity due to their unique functional groups .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOXMXBWDAVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.